Pamatolol sulfate

CAS No.: 59954-01-7

Cat. No.: VC1620412

Molecular Formula: C32H54N4O12S

Molecular Weight: 718.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59954-01-7 |

|---|---|

| Molecular Formula | C32H54N4O12S |

| Molecular Weight | 718.9 g/mol |

| IUPAC Name | methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid |

| Standard InChI | InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4) |

| Standard InChI Key | OUXGIOLQOYAZLS-UHFFFAOYSA-N |

| SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |

Introduction

Chemical Properties and Structure

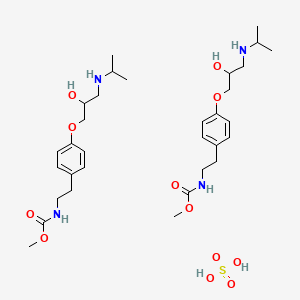

Pamatolol sulfate is identified by the CAS number 59954-01-7. It is the sulfate salt of pamatolol, a cardioselective beta-adrenoceptor antagonist without sympathomimetic activity . The compound has a precise molecular formula of C32H54N4O12S with a molecular weight of 718.85600 . The IUPAC chemical name for this compound is methyl (4-(2-hydroxy-3-(isopropylamino)propoxy)phenethyl)carbamate hemisulfate .

The parent compound, pamatolol (CAS: 59110-35-9), has a molecular formula of C16H26N2O4 and a molecular weight of 310.38900 . When formed as the sulfate salt, two molecules of pamatolol combine with one molecule of sulfuric acid to create pamatolol sulfate.

| Property | Value |

|---|---|

| CAS Number | 59954-01-7 |

| Molecular Formula | C32H54N4O12S |

| Molecular Weight | 718.85600 |

| Boiling Point | 487°C at 760 mmHg |

| Flash Point | 248.3°C |

| Elemental Analysis | C: 53.47%, H: 7.57%, N: 7.79%, O: 26.71%, S: 4.46% |

| Physical State | Solid powder |

Pharmacological Classification and Mechanism

Pamatolol sulfate belongs to the class of beta-adrenoceptor blocking agents, specifically classified as a cardioselective beta-blocker . The term "cardioselective" indicates that the compound preferentially blocks beta-1 adrenergic receptors, which are predominantly found in cardiac tissue, over beta-2 receptors, which are more prevalent in bronchial and vascular smooth muscle.

Mechanism of Action

As a beta-adrenoceptor antagonist, pamatolol works by competitively blocking the binding of catecholamines (such as epinephrine and norepinephrine) to beta-1 adrenergic receptors in the heart . This blockade results in:

-

Reduction in heart rate (negative chronotropic effect)

-

Decrease in myocardial contractility (negative inotropic effect)

-

Reduction in cardiac output

-

Decreased oxygen consumption by the myocardium

Clinical studies have demonstrated a clear relationship between log plasma pamatolol concentration and sympathetic blockade, as assessed by reduction of exercise heart rate . This dose-response relationship indicates the predictable pharmacodynamic profile of the compound.

Pharmacokinetics

Pamatolol demonstrates favorable pharmacokinetic properties that have been well-characterized in clinical studies. The compound shows complete bioavailability with rapid absorption after oral administration .

Metabolism and Elimination

The elimination half-life (t½) of pamatolol ranges from 2.9 to 4.6 hours after oral dosing and from 2.2 to 5.6 hours after intravenous administration . These values indicate a moderate duration of action. Research has found no evidence of active metabolites, suggesting that the pharmacological effects observed are attributed to the parent compound itself .

The compound is primarily excreted in the urine, mainly in unchanged form, within 24 hours after oral administration. This excretion pattern has been observed consistently across species, including humans, dogs, rats, and mice .

Table 2 summarizes the key pharmacokinetic parameters of pamatolol:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Complete (approximately 100%) |

| Elimination half-life (oral) | 2.9 to 4.6 hours |

| Elimination half-life (IV) | 2.2 to 5.6 hours |

| Evidence of first-pass effect | None |

| Evidence of active metabolites | None |

| Primary route of elimination | Renal (unchanged drug) |

Clinical Studies and Efficacy

Several clinical investigations have evaluated the pharmacodynamic effects and potential therapeutic applications of pamatolol. These studies have focused primarily on its cardiovascular effects as a beta-adrenoceptor blocking agent.

Phase I Clinical Evaluation

A Phase I study conducted in 10 healthy male volunteers assessed the pharmacodynamic properties of pamatolol across various dosage levels . The findings revealed:

-

Minor reductions in standing heart rate were observed with a 10 mg oral dose

-

Effects on exercise-induced and isoproterenol-induced increases in heart rate appeared maximal with the 400-600 mg dose

-

The rate of decline of effect averaged 1.5% of the exercise heart rate per hour

-

Neither resting systolic time intervals nor post-exercise pulmonary function was affected by the dose range studied

These results further supported the cardioselective nature of pamatolol in humans, as evidenced by its preferential effects on cardiac parameters with minimal impact on pulmonary function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume